molecular formula C16H21N5O B12261001 N-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine

N-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine

Cat. No.: B12261001
M. Wt: 299.37 g/mol
InChI Key: OYLHMNHMOPGXEL-UHFFFAOYSA-N
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Description

N-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a methoxy group, a piperidine ring, and a pyridine ring, making it a versatile molecule for research and industrial applications.

Properties

Molecular Formula

C16H21N5O

Molecular Weight

299.37 g/mol

IUPAC Name

N-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine

InChI

InChI=1S/C16H21N5O/c1-20(14-5-3-4-8-17-14)13-6-9-21(10-7-13)15-11-16(22-2)19-12-18-15/h3-5,8,11-13H,6-7,9-10H2,1-2H3

InChI Key

OYLHMNHMOPGXEL-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=CC(=NC=N2)OC)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium iodide, acetone

Major Products Formed

Scientific Research Applications

N-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(6,7-dimethoxy-5,8-dihydroquinazolin-4-yl)piperidin-4-yl]methylsulfuric diamide
  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
  • N-(1-(6-acetamido-5-phenylpyrimidin-4-yl)piperidin-3-yl)benzamide derivatives

Uniqueness

N-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine stands out due to its unique combination of functional groups and rings, which confer specific chemical properties and biological activities. Its methoxy-substituted pyrimidine ring and piperidine-pyridine linkage make it particularly effective in binding to protein kinases, offering potential advantages over similar compounds in terms of selectivity and potency .

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